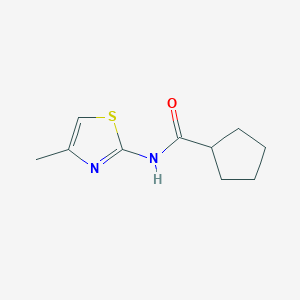![molecular formula C11H22N2O4S B2658405 Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate CAS No. 2580236-43-5](/img/structure/B2658405.png)
Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate, also known as TBCB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TBCB belongs to the class of carbamates and is synthesized through a multistep process.
Applications De Recherche Scientifique
Intermediate for Synthesis of Carbocyclic Analogues
Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate is an essential intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure confirms the relative substitution of the cyclopentane ring, crucial for β-2-deoxyribosylamine (Ober et al., 2004).
In Vivo Evaluation of Analogues
Some analogues of tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate have been synthesized and evaluated for their potential antiarrhythmic and hypotensive properties in vivo (Chalina et al., 1998).
Role in Organic Synthesis
This compound plays a significant role in the preparation of various organic compounds. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate is used in asymmetric Mannich reactions, highlighting its versatility in synthetic organic chemistry (Yang et al., 2009).
In Deprotection and Acylation Studies
The compound is utilized in the synthesis of derivatives with independently removable amino-protecting groups, which is important in the study of selective deprotection and acylation reactions (Pak et al., 1998).
As a Building Block in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, including variants of the compound, act as N-(Boc)-protected nitrones. They are useful in reactions with organometallics to produce N-(Boc)hydroxylamines, indicating their importance as building blocks in organic synthesis (Guinchard et al., 2005).
Propriétés
IUPAC Name |
tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-5-12-18(15,16)9-6-8(7-9)13-10(14)17-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRWBABOBXRJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CC(C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2658323.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2658324.png)
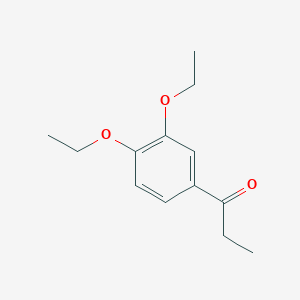
![2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)
![2-chloro-1-[5-(propan-2-yloxy)-1H-indol-3-yl]ethan-1-one](/img/structure/B2658331.png)
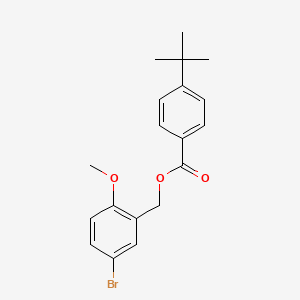
![[3-(Difluoromethoxy)phenyl]-phenylmethanamine](/img/structure/B2658333.png)
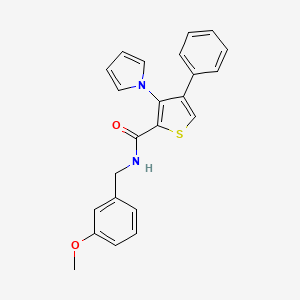
![4-[4-(Benzenesulfonyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2658337.png)
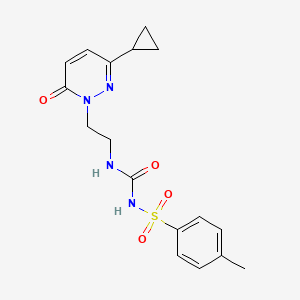
![2,6-Dichloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propyl]pyridine-3-carboxamide](/img/structure/B2658340.png)
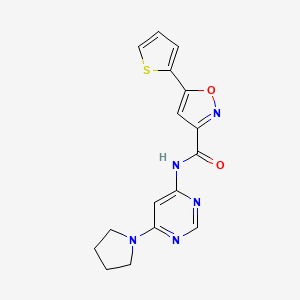
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(3,3-diphenylpropyl)acetamide](/img/structure/B2658344.png)
